2-Bromo-5-methoxythiophene

Vue d'ensemble

Description

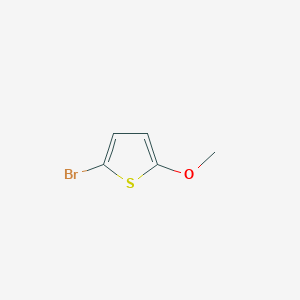

2-Bromo-5-methoxythiophene is an organic compound with the molecular formula C5H5BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-5-methoxythiophene can be synthesized through several methods. One common approach involves the bromination of 5-methoxythiophene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the Suzuki–Miyaura coupling reaction, where 5-methoxythiophene is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-methoxythiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent, and elevated temperatures.

Suzuki–Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Formation of various substituted thiophenes depending on the nucleophile used.

Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Oxidation: Formation of aldehydes, carboxylic acids, or other oxidized derivatives.

Applications De Recherche Scientifique

Chemistry

2-Bromo-5-methoxythiophene serves as a crucial building block in the synthesis of more complex thiophene derivatives. These derivatives are essential for developing organic semiconductors and conductive polymers, which are foundational in electronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biology

In biological research, this compound acts as an intermediate in synthesizing biologically active molecules. Its derivatives have shown potential in anti-inflammatory and antimicrobial activities. For example, studies have indicated that thiophene derivatives can effectively target bacterial strains, including Escherichia coli .

Medicine

Research into the medicinal properties of this compound derivatives has revealed promising results for various therapeutic areas, including cancer and cardiovascular diseases. Specific derivatives have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 10 to 33 nM, indicating their potential as anticancer agents .

Industrial Applications

The compound is utilized in producing advanced materials, particularly in the electronics industry. Its unique electronic properties make it suitable for applications in OLEDs and OFETs, where it contributes to the performance and efficiency of these devices .

Case Studies and Research Findings

- Synthesis of Derivatives : A study synthesized various aryl-thiophene derivatives using 2-bromo-5-(bromomethyl)thiophene as a precursor. The resulting compounds were evaluated for antithrombotic and hemolytic activities, revealing promising results for several derivatives .

- Antiproliferative Activity : Another research effort demonstrated that specific derivatives exhibited significant antiproliferative effects against MCF-7 breast cancer cells. The mechanism of action was linked to interactions with tubulin and disruption of microtubule polymerization, highlighting their potential as anticancer agents .

- Biological Activity Evaluation : A recent study focused on evaluating the biological activity of thiophene derivatives synthesized from this compound. These compounds showed selective cytotoxicity against various cancer cell lines while sparing normal cells .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-methoxythiophene in chemical reactions involves the activation of the bromine atom and the methoxy group. The bromine atom can undergo oxidative addition to metal catalysts, facilitating cross-coupling reactions. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the thiophene ring .

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. detailed studies on its biological mechanism are limited .

Comparaison Avec Des Composés Similaires

2-Bromo-5-methoxythiophene can be compared with other brominated thiophene derivatives, such as:

2-Bromo-3-methoxythiophene: Similar structure but with the methoxy group at the third position.

2-Bromo-5-chlorothiophene: Contains a chlorine atom instead of a methoxy group.

2-Bromo-5-iodothiophene: Contains an iodine atom instead of a methoxy group. It is used in different coupling reactions due to the reactivity of the iodine atom.

The uniqueness of this compound lies in the combination of the bromine and methoxy groups, which impart specific electronic and steric properties, making it suitable for particular synthetic and material applications .

Activité Biologique

2-Bromo-5-methoxythiophene is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves bromination and methoxylation reactions on thiophene derivatives. Various methods have been reported, including the use of brominating agents and methanol under acidic conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities. For instance, a series of derivatives based on this compound were synthesized and tested for their efficacy against various microbial strains, demonstrating promising results in inhibiting growth .

- Analgesic Activity : Some derivatives have been evaluated for analgesic effects. In one study, specific compounds derived from this compound exhibited notable analgesic properties in animal models, suggesting potential for pain management applications .

- Antiproliferative Effects : Research indicates that certain derivatives may have antiproliferative effects against cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation, indicating potential as anticancer agents .

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of this compound derivatives against several bacterial and fungal strains. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | Candida albicans | 12 |

| Derivative A | Escherichia coli | 18 | Aspergillus niger | 14 |

| Derivative B | Pseudomonas aeruginosa | 20 | Trichophyton rubrum | 10 |

Table 1: Antimicrobial Activity of this compound and Its Derivatives

Analgesic Activity

In a study assessing analgesic activity, two specific derivatives demonstrated significant pain relief in rodent models compared to control groups. The evaluation was performed using the hot plate test, with results indicating a dose-dependent effect.

Antiproliferative Activity

The antiproliferative effects were evaluated using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that some derivatives exhibited IC50 values in the micromolar range, showcasing their potential as anticancer agents.

Case Studies

Several case studies highlight the application of this compound in drug development:

- Case Study on Antifungal Activity : A derivative was tested against resistant strains of Candida species, showing effectiveness where conventional antifungals failed.

- Case Study on Cancer Treatment : A derivative was found to induce apoptosis in HeLa cells through mitochondrial pathways, suggesting its mechanism of action could be explored further for therapeutic development.

Propriétés

IUPAC Name |

2-bromo-5-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPQXZDIPWYWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576215 | |

| Record name | 2-Bromo-5-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-77-6 | |

| Record name | 2-Bromo-5-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.